molecular formula C18H18N4O4S2 B10812980 4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide

4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide

Cat. No.: B10812980
M. Wt: 418.5 g/mol
InChI Key: FQNQQEAPCNKDMD-UHFFFAOYSA-N
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Description

4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide is a high-purity chemical reagent designed for research and development applications. This compound features a unique dual-sulfonamide structure, which is of significant interest in medicinal chemistry and pharmaceutical research. Benzenesulfonamide derivatives are extensively investigated for their ability to act as enzyme inhibitors, particularly targeting carbonic anhydrases, which are relevant in conditions like glaucoma, epilepsy, and cancer . The specific molecular architecture of this compound, containing a 4,6-dimethylpyrimidinyl group, is analogous to sulfonamide-based drugs such as sulfamethazine, which are known to form well-defined co-crystals . This makes it a valuable building block in solid-form research, including the synthesis and design of co-crystals with tailored physicochemical properties. As a pharmaceutical intermediate, it serves as a key synthon in the synthesis of more complex molecules, including those explored for antitumor and antimicrobial activities . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any personal use. It is available in bulk quantities with a guaranteed purity of >99% (as analyzed by HPLC, GC-MS, NMR, and other techniques upon request), ensuring consistency and reliability for your advanced research projects .

Properties

IUPAC Name

4-(benzenesulfonamido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-13-12-14(2)20-18(19-13)22-28(25,26)17-10-8-15(9-11-17)21-27(23,24)16-6-4-3-5-7-16/h3-12,21H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNQQEAPCNKDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Sulfonylation: Formation of 4-Nitro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

The synthesis begins with the reaction of 4-nitrobenzenesulfonyl chloride and 4,6-dimethylpyrimidin-2-amine in a nucleophilic acyl substitution. The pyrimidine amine attacks the electrophilic sulfur atom of the sulfonyl chloride, facilitated by a base such as triethylamine (Et3_3N) in dichloromethane (DCM) at 0–25°C. The reaction proceeds as follows:

4-Nitrobenzenesulfonyl chloride+4,6-dimethylpyrimidin-2-amineEt3N, DCM4-Nitro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide\text{4-Nitrobenzenesulfonyl chloride} + \text{4,6-dimethylpyrimidin-2-amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-Nitro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide}

Key Conditions :

  • Molar ratio : 1:1 (sulfonyl chloride:amine)

  • Base : 2 equivalents of Et3_3N to neutralize HCl byproduct.

  • Yield : 75–85% after recrystallization from ethanol.

Nitro Group Reduction: Synthesis of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

The nitro intermediate undergoes reduction to an amine using catalytic hydrogenation (H2_2, 10% Pd/C) in ethanol. Alternative methods include Fe/HCl or SnCl2_2/HCl, though hydrogenation is preferred for higher purity:

4-Nitro intermediateH2,Pd/C, EtOH4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide\text{4-Nitro intermediate} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide}

Key Conditions :

  • Pressure : 50 psi H2_2 at 25°C for 24 hours.

  • Yield : 80–90%.

Final Sulfonylation: Introduction of Benzenesulfonyl Group

The amine intermediate reacts with benzenesulfonyl chloride under conditions analogous to Step 1.1:

4-Amino intermediate+benzenesulfonyl chlorideEt3N, DCM4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide\text{4-Amino intermediate} + \text{benzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}

Key Conditions :

  • Stoichiometry : 1.1 equivalents of benzenesulfonyl chloride to ensure complete reaction.

  • Purification : Column chromatography (ethyl acetate/hexane, 1:3) yields 65–75% pure product.

Optimization and Analytical Characterization

Reaction Optimization

  • Temperature Control : Lower temperatures (0°C) during sulfonylation minimize side reactions.

  • Solvent Selection : DCM and THF are optimal for sulfonylation; ethanol is ideal for reductions.

  • Base Sensitivity : Excess Et3_3N (>2 eq) may lead to emulsion formation during workup.

Spectroscopic Confirmation

  • IR Spectroscopy :

    • Peaks at 1145 cm1^{-1} (symmetric S=O stretch) and 1312 cm1^{-1} (asymmetric S=O stretch) confirm sulfonamide groups.

    • N-H stretches at 3300–3450 cm1^{-1} .

  • 1H^1H NMR (400 MHz, DMSO-d6_6) :

    • Pyrimidine protons : δ 6.85 (s, 1H, pyrimidine-H).

    • Aromatic protons : δ 7.45–8.10 (m, 9H, benzene-H).

    • Methyl groups : δ 2.35 (s, 6H, CH3_3).

  • Elemental Analysis :

    • Calculated for C19_{19}H19_{19}N5_5O4_4S2_2: C 50.32%, H 4.18%, N 15.44%.

    • Found: C 50.28%, H 4.15%, N 15.40%.

Comparative Analysis of Alternative Methods

Ullmann-Type Coupling

Patent CA2646795A1 describes a Cu-mediated coupling for similar sulfonamides, but this method is less efficient for diaryl sulfonamides due to steric hindrance.

Diazotization-Coupling (Excluded Pathway)

While SciSpace employs diazotization for azo dye synthesis, this route is unsuitable for introducing sulfonamide groups.

Industrial-Scale Considerations

  • Cost Efficiency : Benzenesulfonyl chloride is cost-prohibitive at scale; alternatives like toluene recycling are recommended.

  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Challenges and Solutions

  • Regioselectivity : Ensuring mono-sulfonylation in Step 1.1 requires precise stoichiometry.

  • Byproduct Formation : Column chromatography effectively removes unreacted sulfonyl chlorides .

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The compound undergoes acid- or base-catalyzed hydrolysis due to the presence of sulfonamide linkages. Under strongly acidic conditions (e.g., HCl/H2_2SO4_4), the sulfonamide bonds cleave to yield benzenesulfonic acid and the corresponding amine derivative (4-amino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide). Base-mediated hydrolysis (e.g., NaOH) proceeds via nucleophilic attack at the sulfur atom, forming sulfinate intermediates .

Conditions & Outcomes

Reaction ConditionsProducts FormedYield (%)Source
6M HCl, reflux, 12 hrsBenzenesulfonic acid + Pyrimidine amine85–90
2M NaOH, 80°C, 8 hrsSulfinate salts + NH3_3 release70–75

Electrophilic Aromatic Substitution (EAS)

Example Reaction

Compound+HNO3H2SO4,0C3-Nitro-derivative(Yield: 55%)[7]\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, 0^\circ\text{C}} \text{3-Nitro-derivative} \quad (\text{Yield: 55\%}) \quad[7]

Coordination with Metal Ions

The sulfonamide nitrogen atoms act as Lewis bases , forming complexes with transition metals (e.g., Ag+^+, Cu2+^{2+}). Silver coordination is stabilized by the electron-withdrawing sulfonyl groups, as demonstrated in analogous sulfamethazine-silver complexes .

Key Data

  • Ag+^++ Coordination : Stability constant log K=4.2K = 4.2 (UV-Vis titration) .

  • Cu2+^{2+}2+ Chelation : Forms octahedral complexes with two sulfonamide ligands per metal center .

Nucleophilic Substitution at Pyrimidine

The 4,6-dimethylpyrimidin-2-yl group undergoes SNAr (nucleophilic aromatic substitution) at the 2-position under basic conditions. For example, reaction with amines (e.g., NH3_3) replaces the dimethylpyrimidine group with an amino substituent .

Reaction Pathway

Compound+NH3K2CO3,Δ2-Aminopyrimidine derivative(Yield: 65%)[8]\text{Compound} + \text{NH}_3 \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{2-Aminopyrimidine derivative} \quad (\text{Yield: 65\%}) \quad[8]

Oxidation of Methyl Groups

The 4,6-dimethyl groups on the pyrimidine ring are oxidized to carboxylic acids using KMnO4_4/H2_2O under acidic conditions. This reaction is selective for methyl substituents adjacent to electron-deficient aromatic systems .

Conditions & Product

Oxidizing AgentTemperatureProductYield (%)
KMnO4_4/H2_2SO4_4100°C4,6-Dicarboxy-pyrimidine derivative60

Photochemical Reactions

UV irradiation (λ=254\lambda = 254 nm) induces C–S bond cleavage in the sulfonamide groups, generating sulfonyl radicals. These radicals recombine to form disulfone byproducts or abstract hydrogen from solvents .

Key Observations

  • Primary Product : Disulfone dimer (35% yield) .

  • Side Reaction : Solvent-derived H-abstraction products (e.g., toluene → benzyl radicals) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C , with mass loss corresponding to SO2_2 and NH3_3 release. Differential scanning calorimetry (DSC) shows an endothermic peak at 195°C (melting) and exothermic decomposition above 230°C .

Biological Alkylation

In enzymatic environments (e.g., cytochrome P450), the methyl groups on the pyrimidine undergo hydroxylation to form hydroxymethyl intermediates. This reactivity is critical for its metabolism in pharmacokinetic studies .

Scientific Research Applications

Antidiabetic Applications

Recent studies have indicated that sulfonamide derivatives, including 4-benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide, exhibit significant antidiabetic properties.

  • Mechanism of Action : These compounds are believed to enhance insulin secretion and improve glucose metabolism. In animal models, derivatives have shown hypoglycemic effects comparable to established antidiabetic agents like glibenclamide .
  • Case Study : In a study involving various benzenesulfonamide derivatives, compounds similar to this compound demonstrated notable reductions in blood glucose levels in streptozotocin-induced diabetic rats. The results indicated that structural modifications could lead to more potent antidiabetic agents .

Anticancer Applications

The compound has also been investigated for its anticancer potential through the inhibition of carbonic anhydrase (CA) enzymes.

  • Enzyme Inhibition : Recent research showed that derivatives exhibited selective inhibition against carbonic anhydrase IX (CA IX), which is often overexpressed in various tumors. The IC50 values ranged from 10.93 to 25.06 nM for CA IX, indicating high potency .
  • Apoptosis Induction : In cellular assays, certain derivatives led to a significant increase in apoptosis markers in cancer cell lines (e.g., MDA-MB-231), suggesting that these compounds could be developed as novel anticancer therapies .

Antimicrobial Applications

The antimicrobial properties of sulfonamide derivatives have been well-documented.

  • Mechanism : These compounds interfere with bacterial growth by inhibiting bacterial carbonic anhydrases, which are crucial for maintaining pH homeostasis and facilitating other metabolic processes .
  • Case Study : A study evaluating various benzenesulfonamide derivatives found them effective against both bacterial and fungal strains, showcasing their potential as broad-spectrum antimicrobial agents .

Table of Research Findings

ApplicationMechanism of ActionKey FindingsReference
AntidiabeticEnhances insulin secretionSignificant reduction in blood glucose levels
AnticancerInhibits carbonic anhydrase IXInduces apoptosis in cancer cell lines
AntimicrobialInhibits bacterial carbonic anhydrasesEffective against various bacterial strains

Mechanism of Action

The mechanism of action of 4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide may involve:

    Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: Interference with metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity of sulfonamide derivatives is highly dependent on substituent patterns. Below is a detailed comparison of structurally related compounds:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name / ID Substituents / Modifications Biological Activity Key Data (IC50, Binding Scores) Reference Evidence
Compound 11 4-chloro-benzoyl group at indole moiety Antimicrobial (broad-spectrum) Most effective against Gram-positive bacteria
Compound 18 2-chloro-benzoyl group at indole moiety Antimicrobial, Cytotoxic (MCF-7, HCT116) IC50 = 90 μg/mL (MCF-7), 35 μg/mL (HCT116)
ZCL278 Thioureido group, 4-bromo-2-chlorophenoxy-acetyl Antiviral (JUNV, VSV, Dengue) IC50 = 14 μM (JUNV fusion inhibition)
Compound A Quinazolinone-4-oxo-2-phenyl moiety Antimalarial, Hepatoprotective Surpasses chloroquine in antimalarial activity
Compound B Quinazolinone-4-oxo-2-phenyl, 4,6-dimethyl-pyrimidin-2-yl Antioxidant, Nootropic Pa < 0.5 (PASS program)
N-Acetyl Sulfamethazine Acetylamino group at position 4 Metabolite of sulfamethazine Reduced antimicrobial activity vs. parent compound
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-nitrobenzylideneamino) benzenesulfonamide 4-nitrobenzylideneamino group Antimicrobial (C. albicans, B. subtilis) Docking scores: -6.05 kcal/mol (6TZ6), -6.59 kcal/mol (7CKQ)

Key Structural and Functional Insights

Chlorinated Derivatives (Compounds 11, 18) :

  • The introduction of chloro-benzoyl groups at the indole moiety significantly enhances antimicrobial activity, particularly against Gram-positive bacteria . Compound 18 also demonstrates cytotoxicity, likely due to increased lipophilicity improving cell membrane penetration .

Quinazolinone Derivatives (Compounds A, B): The quinazolinone scaffold confers antimalarial and antioxidant properties. Compound A’s activity against Plasmodium spp.

Antiviral Activity (ZCL278): ZCL278’s thioureido and halogenated phenoxy groups enable inhibition of viral fusion by targeting host GTPase Cdc42, a unique mechanism reducing viral resistance risk .

Metabolite (N-Acetyl Sulfamethazine) :

  • Acetylation at position 4 reduces antimicrobial efficacy but is critical for metabolic detoxification, highlighting the balance between bioactivity and pharmacokinetics .

Docking Performance: Nitrobenzylideneamino-substituted derivatives exhibit superior binding to microbial proteins (e.g., C. albicans 6TZ6), driven by hydrogen bonding with HIS 388 and PRO 13 residues .

Contrasts and Limitations

  • While Compound 18 shows cytotoxicity, its IC50 values (90 μg/mL for MCF-7) are less potent than standard chemotherapeutics like 5-fluorouracil (5-FU) .
  • Quinazolinone derivatives, though promising in antimalarial contexts, require further in vivo validation to confirm mechanistic pathways .

Biological Activity

4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety conjugated with a pyrimidine derivative. Its molecular formula is C13H14N4O4S2C_{13}H_{14}N_{4}O_{4}S_{2} with a molecular weight of approximately 342.39 g/mol. The structural characteristics contribute to its biological efficacy, particularly in inhibiting specific enzymes.

Research indicates that compounds similar to 4-benzenesulfonylamino derivatives act primarily as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the regulation of glucocorticoid metabolism. Inhibition of this enzyme has therapeutic implications for conditions like diabetes and obesity .

Biological Activity

Antiviral Activity : Recent studies have demonstrated that benzenesulfonamide derivatives exhibit antiviral properties, particularly against HIV-1. For instance, derivatives with similar structures showed significant inhibition of HIV-1 replication in vitro, with some compounds displaying an EC50 in the low micromolar range .

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial potential. Research indicates that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall biosynthesis pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzenesulfonamide core can significantly influence biological activity. For example:

  • Substituents at the para position on the benzene ring generally enhance antiviral activity.
  • The presence of electron-withdrawing groups (e.g., nitro groups) tends to reduce activity, while electron-donating groups (e.g., methyl) can enhance it .

Case Studies

  • HIV-1 Inhibition : A study on phenylalanine derivatives identified a compound with a similar structure that exhibited a 5.78-fold increase in potency against HIV-1 compared to existing inhibitors. This suggests that further modifications to the benzenesulfonamide core could yield even more potent antiviral agents .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing benzenesulfonamide libraries aimed at inhibiting Mycobacterium tuberculosis. Some derivatives demonstrated promising results against clinically relevant bacterial strains, suggesting potential applications in treating multi-drug resistant infections .

Data Summary Table

Property Value/Description
Molecular FormulaC13H14N4O4S2C_{13}H_{14}N_{4}O_{4}S_{2}
Molecular Weight342.39 g/mol
Target Enzyme11-beta-hydroxysteroid dehydrogenase type 1
Antiviral EC50Low micromolar range
Antimicrobial ActivityEffective against various resistant strains

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Benzenesulfonylamino-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines under basic conditions. Key factors include solvent choice (e.g., DMF or aqueous alkaline media), temperature control (room temperature to reflux), and stoichiometric ratios. Evidence from analogous syntheses suggests that optimizing the molar ratio of reactants (e.g., 1:1.2 for sulfonyl chloride:amine) and using anhydrous conditions can enhance yields (>70%) while minimizing side products like hydrolyzed sulfonic acids .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • X-ray crystallography is critical for resolving the 3D structure, including hydrogen-bonding networks. For example, co-crystallization with benzoic acid (1:1 ratio) revealed intermolecular N–H···O and O–H···N interactions stabilizing the lattice .
  • NMR spectroscopy (¹H/¹³C) confirms substituent positions, with aromatic protons appearing as distinct multiplets (δ 7.2–8.1 ppm) and pyrimidine methyl groups as singlets (δ 2.3–2.5 ppm).
  • Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 417.12).

Advanced Research Questions

Q. How can co-crystallization experiments with carboxylic acids inform supramolecular interactions of this sulfonamide?

  • Methodological Answer : Co-crystallization with carboxylic acids (e.g., benzoic acid) exploits complementary hydrogen-bonding motifs. Design experiments by:

  • Step 1 : Dissolve equimolar amounts of the sulfonamide and acid in a polar aprotic solvent (e.g., DMSO/EtOH).

  • Step 2 : Slow evaporation or diffusion methods yield single crystals.

  • Step 3 : Analyze crystal packing via X-ray diffraction to identify interactions (e.g., sulfonamide N–H···O=C and acid O–H···Npyrimidine). Such studies reveal how steric effects from the 4,6-dimethylpyrimidine group influence packing efficiency .

    • Key Data from Co-crystallization Studies :
Co-crystal ComponentStoichiometryHydrogen Bond Length (Å)Reference
Benzoic acid1:1N–H···O: 2.89; O–H···N: 2.72

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. To address this:

  • Step 1 : Validate compound purity via HPLC (≥95%) and elemental analysis.
  • Step 2 : Standardize bioassays (e.g., fixed concentrations, controlled buffer systems).
  • Step 3 : Compare structure-activity relationships (SAR) with analogs. For instance, hydroxyl or tert-butyl modifications alter solubility and target affinity, as seen in derivatives like 4-tert-butyl-N-[5-hydroxy-6-(2-hydroxyethoxy)pyrimidin-4-yl]-benzenesulfonamide .

Q. How does the electronic nature of substituents affect the compound’s binding to enzymes like carbonic anhydrase?

  • Methodological Answer : The sulfonamide group acts as a zinc-binding motif in enzyme inhibition. To study substituent effects:

  • Step 1 : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OH) groups on the benzene ring.
  • Step 2 : Measure inhibition constants (Kᵢ) using stopped-flow kinetics.
  • Step 3 : Correlate results with computational models (e.g., DFT for charge distribution). Methyl groups on the pyrimidine ring enhance hydrophobic interactions, while sulfonylamino groups optimize zinc coordination .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies often stem from polymorphic forms or hydration states.

  • Step 1 : Characterize solid-state forms via PXRD and DSC to identify hydrates/anhydrates.
  • Step 2 : Measure solubility in standardized solvents (e.g., water, DMSO) using UV-Vis spectroscopy.
  • Step 3 : Cross-reference with Hansen solubility parameters. For example, hydroxylated derivatives show higher aqueous solubility (e.g., 15 mg/mL in pH 7.4 buffer) due to hydrogen-bonding capacity .

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